molecular formula C18H32O4 B14641839 8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid CAS No. 51768-35-5

8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid

Cat. No.: B14641839
CAS No.: 51768-35-5
M. Wt: 312.4 g/mol
InChI Key: RQBBZCMCNSJACV-UHFFFAOYSA-N
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Description

8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid is a complex organic compound with the molecular formula C18H32O4 . It is characterized by the presence of an oxirane ring and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid typically involves the epoxidation of unsaturated fatty acids followed by hydroxylation. The reaction conditions often include the use of peracids or hydrogen peroxide as oxidizing agents . The process requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing by-products. The use of catalysts such as titanium silicalite-1 (TS-1) can enhance the efficiency of the epoxidation process .

Chemical Reactions Analysis

Types of Reactions

8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives .

Scientific Research Applications

8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring and hydroxyl group allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid is unique due to its specific structural features, such as the combination of an oxirane ring and a hydroxyl group. This combination allows it to undergo a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

8-[3-(1-hydroxyoct-2-enyl)oxiran-2-yl]octanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-2-3-4-6-9-12-15(19)18-16(22-18)13-10-7-5-8-11-14-17(20)21/h9,12,15-16,18-19H,2-8,10-11,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBBZCMCNSJACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C1C(O1)CCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70789375
Record name 8-[3-(1-Hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70789375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51768-35-5
Record name 8-[3-(1-Hydroxyoct-2-en-1-yl)oxiran-2-yl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70789375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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